4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile
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Overview
Description
4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is an organic compound that features a triazole ring substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with an appropriate acylating agent. The reaction conditions often include the use of catalysts such as aluminum chloride or sulfuric acid to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted triazole derivatives.
Scientific Research Applications
4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and triazole ring play a crucial role in binding to these targets, leading to the modulation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A related compound with similar structural features but lacking the benzonitrile moiety.
1H-1,2,4-Triazole: A simpler triazole derivative without bromine substitution.
3,5-Dimethyl-4H-1,2,4-triazole: Another triazole derivative with methyl groups instead of bromine atoms
Uniqueness
4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile is unique due to the presence of both the dibromo-triazole and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2N4O/c12-10-15-11(13)17(16-10)6-9(18)8-3-1-7(5-14)2-4-8/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXAVDMQWNPEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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